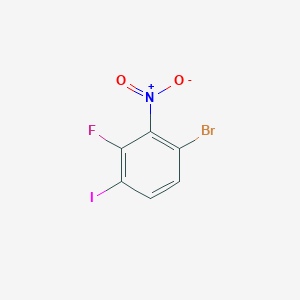

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-nitrobenzene, has been explored using electrochemical reduction at zinc electrodes in ionic liquids, demonstrating a route to form arylzinc intermediates . Additionally, the preparation of 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been examined, with one method achieving high radiochemical yields . These studies suggest that the synthesis of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene could potentially be achieved through similar electrochemical or nucleophilic substitution strategies.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene . These methods, along with density functional theory (DFT) calculations, could be applied to analyze the molecular structure of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, providing insights into the influence of substituents on benzene's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of the radical anion of 1-bromo-4-nitrobenzene in ionic liquids has been shown to differ significantly from that in conventional solvents, indicating that the ionic solvent can promote the reactivity of radical anions . This information could be relevant when considering the chemical reactions of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, as the presence of multiple substituents could further influence its reactivity in various solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene compounds have been studied, including their electronic properties and thermodynamic properties at different temperatures . For 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, similar analyses could reveal the effects of the substituents on properties like dipole moment, absorption wavelengths, and frontier molecular orbital energies. The presence of bromine, fluorine, and iodine atoms, along with a nitro group, would likely have a significant impact on these properties.

Scientific Research Applications

Synthesis and Radiochemistry

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene has been a subject of interest in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is a compound used in radiochemistry. The synthesis involved a multi-step process, including a two-step reaction sequence, HPLC purification, and formulation to yield a sterile solution. This process showcases the compound's utility in the creation of complex molecules for medical imaging purposes (Klok, Klein, Herscheid, & Windhorst, 2006).

Chemical Reactions and Interactions

The compound has also been used in studies concerning chemical reactions and interactions. In one study, the relative nucleofugicities of nitro and halogen in quinoxalines were investigated, requiring the synthesis of various halo-nitroquinoxalines. This research contributes to a deeper understanding of chemical reaction mechanisms and the synthesis of novel compounds (Hinkens, Leveque, Castelet, & Nasielski, 1987).

In another study, 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene was used to understand the ring halogenation process of polyalkylbenzenes, providing insights into the selectivity and reactivity of substrates, halogen sources, and catalysts. This research has implications for the preparation of mixed halogenated compounds, which are crucial in various industrial and research applications (Bovonsombat & Mcnelis, 1993).

Photophysical Studies

The compound has also been a focal point in photophysical studies. For instance, the photodissociation of 1-bromo-3-fluorobenzene and its derivatives at a specific wavelength was studied using photofragment translational spectroscopy. This study provided valuable data on the energy distribution of photofragments and the effects of fluorine atom substitution, contributing to the understanding of molecular photodissociation processes (Gu, Wang, Huang, Han, He, & Lou, 2001).

Safety And Hazards

properties

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLSEYXNKDAIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)